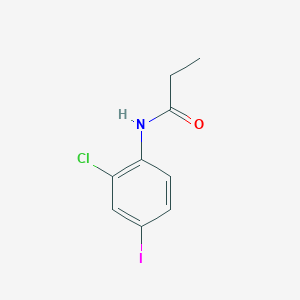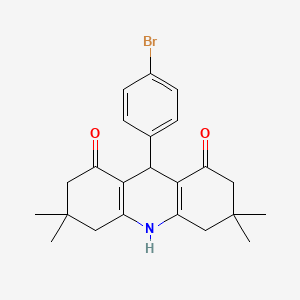
N-(2-chloro-4-iodophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-iodophenyl)propanamide, also known as CI-977, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been extensively studied for its potential use in pain management.
Mechanism of Action
N-(2-chloro-4-iodophenyl)propanamide acts as a selective agonist for the delta opioid receptor. This receptor is primarily located in the spinal cord and brain, and is involved in the modulation of pain perception. Activation of the delta opioid receptor by this compound leads to the inhibition of pain signaling pathways, resulting in analgesia.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. These include the modulation of neurotransmitter release, regulation of immune function, and modulation of cardiovascular function. However, the precise mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-chloro-4-iodophenyl)propanamide for lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for precise modulation of pain signaling pathways without affecting other systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Future Directions
There are a number of future directions for research on N-(2-chloro-4-iodophenyl)propanamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is notoriously difficult to manage with current therapies. Additionally, there is interest in exploring the potential use of this compound in the treatment of addiction, as it has been shown to have a lower potential for abuse and addiction compared to other opioids. Finally, there is interest in developing more potent and selective delta opioid receptor agonists based on the structure of this compound. These compounds may have even greater therapeutic potential for pain management and other applications.
Synthesis Methods
The synthesis of N-(2-chloro-4-iodophenyl)propanamide involves the reaction of 2-chloro-4-iodobenzoic acid with thionyl chloride to form 2-chloro-4-iodobenzoyl chloride. This intermediate is then reacted with 2-aminopropanamide to give the final product, this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)propanamide has been extensively studied for its potential use in pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive alternative for pain management.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXSVWJEZEZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)